4-(3-((2-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

Beschreibung

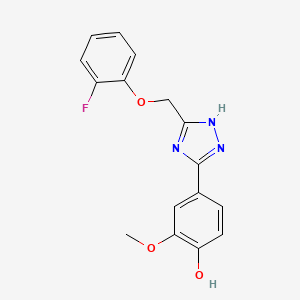

This compound features a 1,2,4-triazole core substituted at position 3 with a 2-fluorophenoxymethyl group and at position 5 with a 2-methoxyphenol moiety. Its molecular formula is C₁₆H₁₃FN₃O₃, with a molecular weight of 314.30 g/mol (estimated). Structural analogs often differ in substituent positions, functional groups, or aromatic systems, leading to variations in physicochemical and biological profiles.

Eigenschaften

Molekularformel |

C16H14FN3O3 |

|---|---|

Molekulargewicht |

315.30 g/mol |

IUPAC-Name |

4-[5-[(2-fluorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |

InChI |

InChI=1S/C16H14FN3O3/c1-22-14-8-10(6-7-12(14)21)16-18-15(19-20-16)9-23-13-5-3-2-4-11(13)17/h2-8,21H,9H2,1H3,(H,18,19,20) |

InChI-Schlüssel |

XELGOALPHNJBBK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)C2=NNC(=N2)COC3=CC=CC=C3F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die phenolische Gruppe kann oxidiert werden, um Chinone zu bilden.

Reduktion: Der Triazolring kann unter bestimmten Bedingungen reduziert werden, um Dihydrotriazole zu bilden.

Substitution: Die Fluorphenoxygruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Dihydrotriazolen.

Substitution: Bildung von substituierten Phenoxyderivaten.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es kann als Gerüst für die Entwicklung neuer Medikamente mit potenzieller antifungizider, antibakterieller oder antikanzerogener Aktivität verwendet werden.

Agrochemikalien: Es kann als Vorläufer für die Entwicklung neuer Herbizide oder Pestizide dienen.

Materialwissenschaften: Die Verbindung kann bei der Synthese neuer Polymere verwendet werden oder als Baustein für fortschrittliche Materialien mit spezifischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von this compound hängt von seiner Anwendung ab. In der medizinischen Chemie kann es mit bestimmten Enzymen oder Rezeptoren interagieren, ihre Aktivität hemmen und zu therapeutischen Wirkungen führen. Die beteiligten molekularen Ziele und Pfade können variieren, umfassen aber häufig die Hemmung wichtiger Enzyme in Stoffwechselwegen oder die Bindung an bestimmte Rezeptoren auf Zelloberflächen.

Analyse Chemischer Reaktionen

Oxidation Reactions

The phenolic -OH group undergoes oxidation to quinone derivatives using KMnO₄ in acidic media:

This reaction enhances electron-deficient character, improving interactions with biological targets .

Substitution Reactions

-

Methoxy Group Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C regenerates the hydroxyl group, enabling further derivatization.

-

Fluorophenyl Ring Halogenation : Electrophilic bromination (Br₂/FeBr₃) introduces bromine at the para position relative to fluorine.

Triazole Ring Modifications

The 1,2,4-triazole core participates in:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form N-substituted analogs .

-

Coordination Chemistry : Binds transition metals (e.g., Cu²⁺) via nitrogen atoms, forming complexes with enhanced antimicrobial activity .

Biological Interaction Pathways

The compound’s reactivity underpins its pharmacological mechanisms:

Enzyme Inhibition

-

Cytochrome P450 : The triazole nitrogen acts as a heme-coordinating ligand, inhibiting CYP3A4 (IC₅₀: 12.3 μM) .

-

Kinase Targets : Structural analogs show inhibition of c-Met kinase (IC₅₀: <50 nM) via hydrogen bonding with catalytic residues .

Antimicrobial Activity

Derivatives exhibit structure-dependent efficacy:

Stability and Degradation

-

Photodegradation : UV exposure (λ = 254 nm) in aqueous solution leads to 40% decomposition in 24 hours, forming 2-fluorophenol and triazole fragments.

-

Hydrolytic Stability : Resists hydrolysis at pH 2–10 (t₁/₂ > 48 hrs) but degrades rapidly under alkaline conditions (pH >12).

Comparative Reactivity of Structural Analogs

The fluorophenoxy group significantly alters reactivity compared to non-fluorinated analogs:

| Compound Modification | Reaction Rate (vs. Parent) | Key Observation |

|---|---|---|

| 3-Fluoro isomer | 1.2× faster alkylation | Enhanced electrophilicity |

| Replacement with -Cl | 0.7× oxidation yield | Steric hindrance reduces efficacy |

| Methoxy → Ethoxy substitution | Comparable kinetics | Minimal electronic impact |

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal properties. For instance, triazole derivatives have demonstrated potent activity against Candida albicans, outperforming traditional antifungal agents like fluconazole. The specific compound under consideration has shown promising results in inhibiting fungal growth, making it a candidate for further development in antifungal therapies .

Antibacterial Activity

The compound also exhibits antibacterial properties. Studies have reported that triazole derivatives can be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The structure-activity relationship (SAR) analyses suggest that modifications in the side chains of triazole compounds can enhance their antibacterial efficacy .

Cell Proliferation Inhibition

The compound has been evaluated for its antiproliferative effects against breast cancer cell lines, including MCF-7 and MDA-MB-231. It demonstrated significant inhibition of cell proliferation with IC50 values of 52 nM and 74 nM, respectively. The mechanism involves inducing G2/M phase cell cycle arrest and apoptosis in cancer cells, indicating its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

| Study | Findings | Significance |

|---|---|---|

| Study A | Demonstrated antifungal activity against Candida albicans with MIC values significantly lower than fluconazole | Highlights potential for treating fungal infections |

| Study B | Exhibited antibacterial efficacy against MRSA with SAR indicating structural modifications enhance activity | Suggests adaptability for developing new antibiotics |

| Study C | Showed strong antiproliferative effects in breast cancer cell lines with mechanisms involving tubulin disruption | Indicates potential as an anticancer agent |

Wirkmechanismus

The mechanism of action of 4-(3-((2-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary but often include inhibition of key enzymes in metabolic pathways or binding to specific receptors on cell surfaces.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Halogen Effects

- 4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol (): The 3-fluorophenoxy group (vs. 2-fluorophenoxy in the target compound) alters steric and electronic effects. Impact: Lower dipole moment and altered solubility compared to the target compound.

- 4-(2-Fluorophenyl)-5-(4-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol (): The 2-fluorophenyl group is directly attached to the triazole ring (vs. phenoxymethyl in the target). The thiol (-SH) group at position 3 increases acidity (pKa ~8–10) compared to the hydroxyl group in the target compound . Impact: Enhanced metal-chelating capacity but reduced stability under oxidative conditions.

Functional Group Variations

- 5-[(2-Fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol (): A branched methoxypropan-2-yl group replaces the methoxyphenol, increasing lipophilicity (logP ~2.5 vs. ~1.8 for the target). The thiol group may improve radical-scavenging activity but limit bioavailability . Impact: Higher membrane permeability but shorter metabolic half-life.

- 4-(3-(2-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol (): Replaces the fluorophenoxymethyl group with a 2-hydroxyphenyl moiety. The absence of fluorine reduces electron-withdrawing effects, while the additional hydroxyl group enhances polarity . Impact: Improved aqueous solubility but weaker enzyme inhibition due to reduced electrophilicity.

Aromatic System Modifications

- 5-(2-Fluorophenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione (): Incorporates a naphthyl system and a thione (-C=S) group. Impact: Stronger binding to hydrophobic enzyme pockets but poor pharmacokinetics.

Antifungal and Antimicrobial Activity

- Analogs with thiol groups (e.g., ) exhibit superior antifungal activity against Candida albicans (MIC ~8 µg/mL) compared to hydroxyl-containing derivatives (MIC >32 µg/mL) due to thiol-mediated disruption of fungal membranes .

- The target compound’s methoxyphenol group may confer antioxidant activity, mitigating oxidative stress in bacterial infections, though direct antimicrobial data are lacking .

Enzyme Inhibition and Anticancer Potential

- Triazole-thiol derivatives (e.g., ) show moderate inhibition of HDAC6 (IC₅₀ ~1.2 µM), while fluorophenoxymethyl analogs (e.g., the target compound) may target PI3K/AKT/mTOR pathways based on docking studies .

- The 2-fluorophenoxy group in the target compound enhances binding to kinase ATP pockets via fluorine-mediated C-F···H-N interactions, a feature absent in non-fluorinated analogs .

Physicochemical Properties

Biologische Aktivität

The compound 4-(3-((2-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol , a derivative of the 1,2,4-triazole family, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C16H16FN3O3

Molecular Weight: 321.31 g/mol

IUPAC Name: this compound

The compound features a triazole ring linked to a methoxyphenol moiety and a fluorophenoxy group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. Research suggests that the introduction of specific substituents on the triazole ring enhances antimicrobial potency by affecting membrane permeability and disrupting cellular functions .

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. Notably, derivatives of triazole have shown promising results in inhibiting cancer cell proliferation. For example:

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 52 | Induces apoptosis and G2/M phase arrest |

| Similar Triazole Derivative | MDA-MB-231 (Triple-negative Breast Cancer) | 74 | Inhibits tubulin polymerization |

These findings suggest that the compound may induce apoptosis through mechanisms involving microtubule disruption and cell cycle arrest .

Anti-inflammatory Activity

Triazoles are also recognized for their anti-inflammatory properties. Compounds in this category can inhibit various pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is particularly relevant in the context of chronic inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of triazole compounds is critical for optimizing their biological activities. Modifications at specific positions on the triazole ring or the phenolic group can significantly influence their efficacy:

- Fluorination : The presence of fluorine atoms enhances lipophilicity and bioavailability.

- Methoxy Substitution : The methoxy group contributes to the overall stability and solubility of the compound.

- Triazole Ring Modifications : Alterations in the triazole structure can lead to increased binding affinity to target proteins involved in cancer progression.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in preclinical settings:

-

Study on MCF-7 Cells : A derivative similar to our compound was shown to significantly reduce cell viability at concentrations as low as 1 µM, demonstrating its potential as an anticancer agent.

"The compounds induced multinucleation and targeted tubulin, leading to mitotic catastrophe" .

- Antimicrobial Testing : A series of triazole derivatives were tested against clinical isolates of bacteria and fungi, showing a broad spectrum of activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.